molecular formula C12H19NOS B7264660 1-{3-Thia-9-azaspiro[5.5]undecan-9-yl}prop-2-en-1-one

1-{3-Thia-9-azaspiro[5.5]undecan-9-yl}prop-2-en-1-one

Cat. No.: B7264660
M. Wt: 225.35 g/mol
InChI Key: NDCITFQEXNUIML-UHFFFAOYSA-N
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Description

1-{3-Thia-9-azaspiro[55]undecan-9-yl}prop-2-en-1-one is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Thia-9-azaspiro[5One common method involves the use of olefin metathesis reactions, often catalyzed by Grubbs catalysts . Another approach is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, streamlined purification processes, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{3-Thia-9-azaspiro[5.5]undecan-9-yl}prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-{3-Thia-9-azaspiro[5.5]undecan-9-yl}prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-Thia-9-azaspiro[5.5]undecan-9-yl}prop-2-en-1-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the death of the bacterium.

Comparison with Similar Compounds

Similar Compounds

    1-oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but contains an oxygen atom instead of a sulfur atom.

    1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has a similar spirocyclic structure but contains additional nitrogen atoms.

Uniqueness

1-{3-Thia-9-azaspiro[5.5]undecan-9-yl}prop-2-en-1-one is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic core. This combination imparts distinct chemical properties, such as increased rigidity and potential for diverse chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-thia-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-2-11(14)13-7-3-12(4-8-13)5-9-15-10-6-12/h2H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCITFQEXNUIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(CC1)CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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